molecular formula C11H12N2 B15316926 4-(3-Aminocyclobutyl)benzonitrile CAS No. 149506-15-0

4-(3-Aminocyclobutyl)benzonitrile

Cat. No.: B15316926
CAS No.: 149506-15-0
M. Wt: 172.23 g/mol
InChI Key: MLZPXGWETGEYDP-UHFFFAOYSA-N
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Description

4-(3-Aminocyclobutyl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It consists of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the cyclobutyl ring.

    4-(3-Aminocyclobutyl)pyrimidin-2-amine: Shares the cyclobutyl ring but has a pyrimidine ring instead of a benzonitrile group.

Uniqueness

4-(3-Aminocyclobutyl)benzonitrile is unique due to its combination of a benzonitrile group and a cyclobutyl ring with an amino substitution. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

149506-15-0

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-(3-aminocyclobutyl)benzonitrile

InChI

InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2

InChI Key

MLZPXGWETGEYDP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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